molecular formula C19H21NO3 B3091425 Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217720-97-2

Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B3091425
CAS No.: 1217720-97-2
M. Wt: 311.4 g/mol
InChI Key: KGXSGQZASRJLQA-ROUUACIJSA-N
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Description

Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate is a stereospecific pyrrolidinecarboxylate derivative characterized by a benzyl-substituted phenoxy group at the 4-position of the pyrrolidine ring.

  • Stereochemistry: The (2S,4S) configuration ensures spatial orientation critical for biological activity or synthetic utility.
  • Functional Groups: The methyl ester at the 2-position and the phenoxy group at the 4-position contribute to solubility, stability, and interaction with biological targets.
  • Substituent Effects: The 4-benzylphenoxy moiety introduces steric bulk and lipophilicity, which may influence binding affinity or metabolic resistance compared to smaller substituents like methyl or isopropyl groups.

Properties

IUPAC Name

methyl (2S,4S)-4-(4-benzylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-19(21)18-12-17(13-20-18)23-16-9-7-15(8-10-16)11-14-5-3-2-4-6-14/h2-10,17-18,20H,11-13H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXSGQZASRJLQA-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186515
Record name L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354487-01-6
Record name L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354487-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate, identified by the CAS number 1217778-43-2, is a chemical compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H21NO3
  • Molecular Weight : 311.38 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a benzylphenoxy group, which is significant for its biological interactions.

This compound exhibits various biological activities that can be categorized into:

  • Receptor Agonism : The compound has been studied for its interaction with adrenergic receptors, particularly the β3 adrenergic receptor. This interaction is crucial for metabolic regulation and has implications in obesity and diabetes treatment .
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cellular environments.

Pharmacological Effects

  • Metabolic Regulation : The activation of β3 adrenergic receptors by this compound is associated with increased lipolysis and thermogenesis, making it a candidate for weight management therapies.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, although further studies are needed to elucidate these mechanisms fully.

Study 1: β3 Adrenergic Receptor Activation

A study published in patent literature demonstrated that compounds similar to this compound effectively activate β3 adrenergic receptors in vitro. This activation leads to increased cAMP levels in adipocytes, promoting fat breakdown .

Study 2: Antioxidant Activity

In vitro assays have shown that derivatives of this compound exhibit significant antioxidant activity. One study measured the ability of the compound to scavenge free radicals and protect against cellular damage caused by oxidative stress. The results indicated a dose-dependent response, suggesting potential therapeutic applications in diseases characterized by oxidative damage.

Data Table: Summary of Biological Activities

Activity Type Mechanism Research Findings
Receptor Agonismβ3 Adrenergic receptor activationIncreased lipolysis; potential obesity treatment
Antioxidant PropertiesFree radical scavengingDose-dependent protective effects against oxidative stress
Neuroprotective EffectsPotential modulation of neuroinflammationFurther studies required to confirm efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate, based on substituent variations and available

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate C₁₄H₁₉NO₃ 249.30 Supplier-listed compound; used in medicinal chemistry R&D. Demonstrates moderate H-bond capacity (1 donor, 4 acceptors) .
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride C₁₆H₂₁BrClNO₃ Discontinued Halogenated variant; discontinued due to synthesis challenges or limited demand .
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate C₁₆H₂₃NO₃ 277.36 Branched alkyl substituents enhance lipophilicity; potential for improved membrane permeability .
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate C₁₅H₁₈ClNO₃ 295.76 Chloro-substituted analog; marketed for medicinal chemistry applications .
Methyl (2S,4S)-4-[(cyclobutylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride C₁₁H₁₈ClNO₄ 263.72 Cyclic acyloxy group; classified as an irritant, indicating reactive ester functionality .

Substituent-Driven Property Modulations

  • Phenoxy Group Variations: Benzyl vs. Halogenation: Bromine or chlorine substituents (as in ) improve electronegativity and may stabilize interactions with polar residues in biological targets.
  • Ester Modifications :
    • Cyclobutylcarbonyl or tetrahydropyran-carbonyl esters (e.g., ) introduce conformational rigidity, which may reduce metabolic degradation but increase synthetic complexity.

Research Findings and Limitations

  • Hazard Profiles : Cyclobutylcarbonyl and tetrahydropyran derivatives are labeled irritants , suggesting reactive intermediates or byproducts during synthesis.
  • Data Gaps: Direct pharmacological or pharmacokinetic data for the 4-benzylphenoxy variant are absent in the provided evidence. Predictions rely on structural extrapolation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
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Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate

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